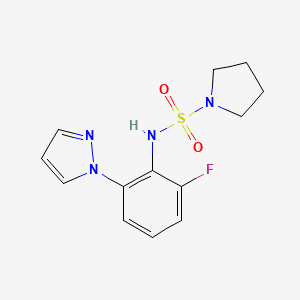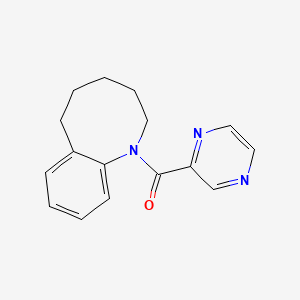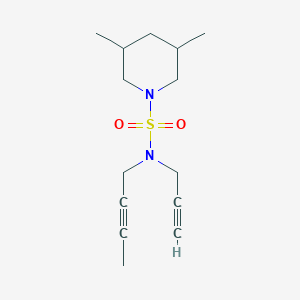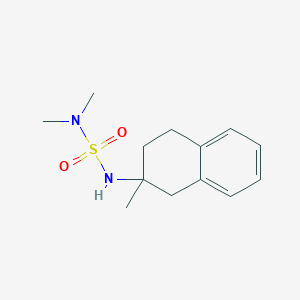
N-(2-fluoro-6-pyrazol-1-ylphenyl)pyrrolidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-6-pyrazol-1-ylphenyl)pyrrolidine-1-sulfonamide, commonly known as FP1S, is a novel small molecule that has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This molecule is a pyrrolidine-based sulfonamide that contains a fluoro-substituted pyrazole ring, which gives it unique structural properties and biological activities.
Wirkmechanismus
FP1S exerts its biological effects by selectively binding to specific molecular targets in cells, including enzymes and receptors. The molecule's pyrazole and sulfonamide groups interact with amino acid residues in the active site of these targets, leading to inhibition of their catalytic activity or modulation of their signaling pathways. This mechanism of action makes FP1S a promising candidate for the development of targeted therapies that can selectively inhibit disease-related pathways without affecting normal cellular processes.
Biochemical and Physiological Effects:
FP1S has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that the molecule can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. Additionally, FP1S has been shown to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappaB (NF-κB) pathways, which play critical roles in cell growth, differentiation, and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FP1S in laboratory experiments is its high potency and selectivity for specific molecular targets. This makes it a valuable tool for studying the biological functions of these targets and for developing new drugs that can selectively inhibit them. However, one of the limitations of using FP1S is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo and to perform certain types of biochemical assays.
Zukünftige Richtungen
There are several potential future directions for the research and development of FP1S. One area of interest is in the development of new drugs for the treatment of cancer and inflammation. Studies have shown that FP1S exhibits potent anti-tumor and anti-inflammatory activities, and further research is needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is in the development of new tools for studying the molecular mechanisms of disease-related pathways. FP1S's high potency and selectivity make it a valuable tool for studying the functions of specific targets in cells and for identifying new drug targets.
Synthesemethoden
FP1S can be synthesized through a multistep process that involves the reaction of 2-fluoro-6-nitrophenylpyrazole with pyrrolidine-1-sulfonamide in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain the final compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
FP1S has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of cancer, inflammation, and other diseases. Studies have shown that FP1S exhibits potent anti-tumor and anti-inflammatory activities by inhibiting specific enzymes and signaling pathways that are involved in these processes.
Eigenschaften
IUPAC Name |
N-(2-fluoro-6-pyrazol-1-ylphenyl)pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2S/c14-11-5-3-6-12(18-10-4-7-15-18)13(11)16-21(19,20)17-8-1-2-9-17/h3-7,10,16H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDRQNUSSHHWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=C(C=CC=C2F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-pyridin-2-ylpropanamide](/img/structure/B7592200.png)
![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile](/img/structure/B7592215.png)
![[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7592220.png)
![1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)
![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)


![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-3-yl)methanone](/img/structure/B7592268.png)
![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)